4-bromo-2-chlorophenyl 2-nitrobenzoate
Description
Chemical Structure and Properties 4-Bromo-2-chlorophenyl 2-nitrobenzoate is a substituted aromatic ester with the molecular formula C₁₃H₇BrClNO₄ (calculated molecular weight: 365.56 g/mol). It consists of a 2-nitrobenzoate moiety esterified to a 4-bromo-2-chlorophenyl group. The bromine and chlorine substituents on the phenyl ring introduce steric bulk and electron-withdrawing effects, while the nitro group on the benzoate enhances electrophilicity and influences reactivity .
Properties
IUPAC Name |
(4-bromo-2-chlorophenyl) 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7BrClNO4/c14-8-5-6-12(10(15)7-8)20-13(17)9-3-1-2-4-11(9)16(18)19/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLUPXHTJCQZOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=C(C=C(C=C2)Br)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7BrClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-chlorophenyl 2-nitrobenzoate typically involves the esterification of 4-bromo-2-chlorophenol with 2-nitrobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-chlorophenyl 2-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Sodium methoxide in methanol.
Reduction: Tin(II) chloride in hydrochloric acid.
Oxidation: Potassium permanganate in aqueous solution.
Major Products Formed
Nucleophilic substitution: Substituted phenyl nitrobenzoates.
Reduction: 4-bromo-2-chlorophenyl 2-aminobenzoate.
Oxidation: Quinone derivatives.
Scientific Research Applications
Medicinal Chemistry
4-Bromo-2-chlorophenyl 2-nitrobenzoate is explored for its potential as a pharmaceutical intermediate. Its structural similarity to other bioactive compounds allows it to be used in the synthesis of novel drugs targeting various diseases.
- Anticancer Activity : Preliminary studies suggest that this compound exhibits selective cytotoxicity against cancer cell lines. For instance, derivatives have shown low nanomolar inhibitory activities against human purine nucleoside phosphorylase (PNP), a target for cancer therapy .
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant cytotoxic effects against T-lymphoblastic cell lines, with CC50 values as low as 9 nM, indicating high potency against specific cancer types .
Agricultural Chemistry
In agriculture, the compound is investigated for its potential use as a pesticide or herbicide. Its ability to inhibit certain biochemical pathways in pests can lead to effective pest management solutions.
- Pesticidal Properties : Research has shown that compounds similar to this compound can disrupt metabolic processes in insects, making them suitable candidates for development into agricultural chemicals .
Material Science
The compound serves as a building block for synthesizing advanced materials with specific properties. Its unique chemical structure allows it to participate in various polymerization reactions.
- Polymer Synthesis : The incorporation of this compound into polymer matrices can enhance material properties such as thermal stability and mechanical strength.
The biological activities of this compound include:
- Antimicrobial Activity : In vitro studies indicate that this compound can inhibit the growth of various bacterial strains, suggesting potential use as an antimicrobial agent.
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of enzymes involved in cancer metabolism, which could provide a pathway for targeted cancer therapies .
Mechanism of Action
The mechanism of action of 4-bromo-2-chlorophenyl 2-nitrobenzoate depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group through a series of electron transfer steps involving the reducing agent .
Comparison with Similar Compounds
Substituted Benzoate Esters
The following table compares 4-bromo-2-chlorophenyl 2-nitrobenzoate with methyl-substituted benzoates and related agrochemicals:
Key Observations :
- Electron-Withdrawing Effects : The nitro group in 2-nitrobenzoates enhances electrophilicity, facilitating nucleophilic aromatic substitution (NAS) reactions. This contrasts with methoxy or methyl substituents in compounds like methyl 2-methoxybenzoate (M2MOB) , which are electron-donating and favor different reaction pathways .
- Agrochemical Relevance: The bromo-chloro-phenyl group is a common motif in pesticides. For example, profenofos shares the 4-bromo-2-chlorophenyl group but replaces the benzoate with a phosphorothioate moiety, enhancing its insecticidal activity .
Crystallographic and Supramolecular Features
- Halogen Interactions : The bromine atom in 4-bromo-2-chlorophenyl derivatives participates in halogen bonding (e.g., Br···O/N interactions), as observed in related structures like 4-formyl-2-nitrophenyl 4-bromo-benzoate . These interactions influence crystal packing and stability.
- Hydrogen Bonding : Nitro and ester groups form hydrogen-bonded networks, as described in graph-set analyses for nitroaromatic crystals .
Q & A
Q. What are the standard synthetic routes for 4-bromo-2-chlorophenyl 2-nitrobenzoate, and how are intermediates characterized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as esterification between 4-bromo-2-chlorophenol and 2-nitrobenzoyl chloride. Key steps include:
- Step 1 : Activation of the phenolic hydroxyl group using a coupling agent (e.g., DCC or DMAP) in anhydrous dichloromethane .
- Step 2 : Purification via column chromatography or recrystallization to isolate intermediates.
- Characterization : Intermediates are validated using 1H/13C NMR for structural confirmation, FTIR to verify ester bond formation (~1730 cm⁻¹), and mass spectrometry (MS) for molecular weight verification .
Note: Ensure inert conditions to prevent hydrolysis of reactive intermediates .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H NMR identifies aromatic proton environments (e.g., splitting patterns for bromo/chloro substituents), while 13C NMR confirms carbonyl and nitro group positions .
- Fourier-Transform Infrared Spectroscopy (FTIR) : Detects ester C=O stretching (~1730 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ peak at m/z 355.92 for C₁₃H₈BrClNO₃) .
- X-ray Crystallography : For unambiguous structural confirmation, particularly if unexpected steric effects arise from substituent positions .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data during structural elucidation of this compound?
- Methodological Answer :
- Cross-Validation : Use 2D NMR techniques (e.g., COSY, HSQC) to resolve overlapping signals caused by aromatic substituents. For example, NOESY can clarify spatial proximity of bromo and nitro groups .
- Isotopic Labeling : Introduce deuterated solvents or isotopically labeled reagents to track reaction pathways and assign ambiguous peaks .
- Computational Modeling : Compare experimental NMR/FTIR data with density functional theory (DFT)-predicted spectra to identify discrepancies (e.g., using Gaussian or ORCA software) .
Q. What strategies optimize reaction yield in the synthesis of this compound under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Apply factorial design to test variables (e.g., temperature, catalyst loading, solvent polarity). For instance, a 2³ factorial design can identify optimal conditions for esterification (e.g., 0°C vs. room temperature, DCM vs. THF) .
- Kinetic Studies : Monitor reaction progress via TLC or in-situ IR to determine rate-limiting steps. Adjust stoichiometry (e.g., excess acyl chloride) to drive equilibrium .
- Purification Optimization : Compare HPLC (C18 column, acetonitrile/water gradient) vs. recrystallization (solvent: ethanol/water) to maximize recovery of pure product .
Q. How can the biological activity of this compound be systematically assessed in drug discovery contexts?
- Methodological Answer :
- In Vitro Assays :
- Enzyme Inhibition : Test against target enzymes (e.g., kinases) using fluorescence-based assays (IC₅₀ determination) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate apoptosis induction .
- Molecular Docking : Simulate binding interactions with proteins (e.g., using AutoDock Vina) to prioritize targets for experimental validation .
- Metabolic Stability : Assess hepatic microsomal stability to predict in vivo half-life .
Q. What are the challenges in scaling up the synthesis of this compound, and how can they be addressed?
- Methodological Answer :
- Reactor Design : Transition from batch to flow chemistry for exothermic esterification steps, improving heat dissipation and reproducibility .
- Process Control : Implement real-time monitoring (e.g., PAT tools) to detect impurities during large-scale reactions .
- Purification at Scale : Use simulated moving bed (SMB) chromatography for efficient separation of regioisomers or byproducts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
